N-(3-aminopropyl)methanesulfonamide

説明

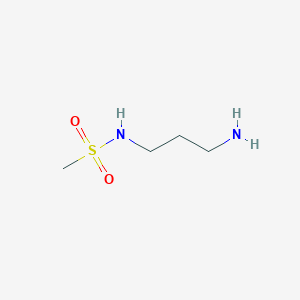

Structure

2D Structure

3D Structure

特性

IUPAC Name |

N-(3-aminopropyl)methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12N2O2S/c1-9(7,8)6-4-2-3-5/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFSHLEHNCCVYOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40593002 | |

| Record name | N-(3-Aminopropyl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40593002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88334-76-3 | |

| Record name | N-(3-Aminopropyl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40593002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(3-aminopropyl)methanesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for N 3 Aminopropyl Methanesulfonamide and Analogous Structures

Direct Synthesis Approaches to Sulfonamide Formation

The direct formation of the sulfonamide bond from amines and sulfur-containing precursors is a cornerstone of organic synthesis. Innovations in this area aim to improve efficiency, substrate scope, and environmental compatibility.

Coupling Reactions Utilizing Sulfinates and Amines

The use of sulfinates as precursors to sulfonamides offers an alternative to the traditional sulfonyl chloride-based methods. These approaches often involve oxidative coupling conditions.

A notable advancement in sulfonamide synthesis is the development of metal-free, iodine-mediated coupling of sodium sulfinates and amines. This method provides a simple, cost-effective, and environmentally benign route to a wide range of sulfonamides. The reaction typically proceeds at room temperature and demonstrates high functional group compatibility. researchgate.net

The proposed mechanism involves the in-situ formation of a sulfonyl iodide intermediate from the reaction of the sodium sulfinate with iodine. This intermediate can then react with an amine to form the sulfonamide. researchgate.net Another possibility is the formation of a sulfonyl radical, which then participates in the S-N bond formation. researchgate.net This methodology has been successfully applied to a variety of primary and secondary amines, including aromatic, aliphatic, and cyclic amines, affording the desired sulfonamides in good to excellent yields. semanticscholar.org

For the synthesis of N-(3-aminopropyl)methanesulfonamide, this would involve the reaction of sodium methanesulfinate (B1228633) with 1,3-diaminopropane (B46017) in the presence of iodine. A key challenge would be the selective monosulfonylation of the diamine to avoid the formation of the di-sulfonated byproduct.

Table 1: Examples of Iodine-Mediated Sulfonamide Synthesis from Sodium Sulfinates and Amines semanticscholar.org

| Amine | Sodium Sulfinate | Yield (%) |

| Aniline (B41778) | Sodium benzenesulfinate | 95 |

| 4-Methylaniline | Sodium benzenesulfinate | 92 |

| Piperidine (B6355638) | Sodium p-toluenesulfinate | 98 |

| Pyrrolidine (B122466) | Sodium p-toluenesulfinate | 96 |

| Cyclohexylamine | Sodium benzenesulfinate | 85 |

This table presents data for analogous sulfonamide syntheses to illustrate the scope of the iodine-mediated coupling reaction.

Electrochemical synthesis has emerged as a powerful and sustainable tool for the formation of sulfonamides. These methods avoid the need for chemical oxidants, using electricity as a "green" reagent. One such approach involves the direct electrochemical synthesis of sulfonamides from (hetero)arenes, sulfur dioxide (SO₂), and amines. nih.govnih.gov

In this process, an amidosulfinate intermediate is proposed to form from the reaction of the amine and SO₂. This intermediate acts as both a nucleophile and a supporting electrolyte. The reaction is initiated by the direct anodic oxidation of the aromatic compound, followed by the nucleophilic attack of the amidosulfinate. nih.govnih.gov Boron-doped diamond (BDD) electrodes and solvents like 1,1,1,3,3,3-hexafluoropropan-2-ol (HFIP) have been shown to be crucial for the success of these transformations. nih.gov

Another electrochemical approach involves the oxidative amination of sodium sulfinates with amines, where sodium iodide can be used as a supporting electrolyte. This method has been shown to effectively produce aryl sulfonamides in good yields in water. semanticscholar.org

Table 2: Examples of Electrochemical Sulfonamide Synthesis nih.gov

| Arene | Amine | Yield (%) |

| 1,2,3-Trimethoxybenzene | Morpholine | 85 |

| 1,3-Dimethoxybenzene | Piperidine | 78 |

| Anisole | Pyrrolidine | 65 |

| Thiophene | Morpholine | 55 |

This table showcases examples from the electrochemical synthesis of aryl sulfonamides to demonstrate the capability of this methodology.

Functionalization Strategies Employing Polyamine Precursors

The synthesis of this compound involves the selective functionalization of a polyamine, specifically 1,3-diaminopropane. This presents the challenge of controlling the degree of substitution to obtain the desired mono-sulfonamide.

The most traditional and widely used method for preparing sulfonamides is the reaction of an amine with a sulfonyl chloride. nih.gov This reaction, known as a dehydrochlorination reaction, typically proceeds in the presence of a base to neutralize the hydrochloric acid byproduct.

For the synthesis of this compound, this would involve the reaction of methanesulfonyl chloride with 1,3-diaminopropane. Controlling the stoichiometry of the reactants is crucial to favor the formation of the mono-sulfonated product over the di-sulfonated one. The use of an excess of the diamine can help to achieve this selectivity. A patent describes the preparation of methanesulfonamide (B31651) derivatives by reacting methanesulfonyl chloride with an amine in a nitroalkane as a reaction diluent, which allows for the easy separation of the amine hydrochloride salt byproduct. google.com

The synthesis of mono- and di-substituted sulfonamide derivatives from polyamines requires careful control of reaction conditions and the use of protecting groups. mdpi.com The direct reaction of a polyamine like 1,3-diaminopropane with a sulfonyl chloride can lead to a mixture of the mono-sulfonamide, di-sulfonamide, and unreacted starting material.

To achieve selective mono-sulfonylation, one of the amino groups of the polyamine can be protected prior to the reaction with the sulfonyl chloride. After the sulfonamide bond is formed, the protecting group can be removed to yield the desired this compound. Various protecting group strategies have been developed for polyamines. mdpi.com For instance, mono- and di-sulfonamide derivatives have been synthesized by reacting 4-iodobenzenesulfonyl chloride with aniline derivatives in a basic medium. nih.gov While this example involves an aromatic diamine, the principles of controlling stoichiometry and reactivity apply to aliphatic diamines as well.

The formation of a bis-sulfonamide, N-(3-methanesulfonamidopropyl)methanesulfonamide, involves the reaction of both amino groups of 1,3-diaminopropane with methanesulfonyl chloride. This compound is characterized by a propane (B168953) backbone with methanesulfonamide groups at both ends.

Palladium-Catalyzed N-Arylation and Cross-Coupling Strategies for Methanesulfonamide Systems

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become a cornerstone for the formation of carbon-nitrogen (C-N) bonds, offering a powerful alternative to traditional methods. organic-chemistry.orglibretexts.org This strategy is highly effective for the N-arylation of methanesulfonamides, enabling the coupling of a methanesulfonamide moiety with various aryl halides (bromides and chlorides). acs.orgnih.gov

A significant advantage of this approach is the ability to circumvent the use of potentially genotoxic reagents like methanesulfonyl chloride with anilines. acs.org The reaction typically involves a palladium catalyst, a suitable ligand, a base, and a solvent. Research has identified highly effective and mild conditions for this transformation. For instance, a convenient and high-yielding protocol utilizes a combination of a palladium source, such as [Pd(allyl)Cl]₂, and a bulky, electron-rich phosphine (B1218219) ligand, like t-BuXPhos. acs.orgyoutube.com The outstanding performance of these biarylphosphine ligands is attributed to their electronic and steric properties that stabilize the palladium catalyst and facilitate the key steps of the catalytic cycle: oxidative addition and reductive elimination. youtube.com

The catalytic cycle begins with the oxidative addition of the aryl halide to a Pd(0) complex, forming a Pd(II) intermediate. libretexts.org Following this, the deprotonated sulfonamide displaces the halide on the palladium complex, and the final C-N bond is formed through reductive elimination, which regenerates the active Pd(0) catalyst. libretexts.orgresearchgate.net The choice of base and solvent is critical; inorganic bases like potassium carbonate (K₂CO₃) are commonly employed, and solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) are chosen for their ability to solubilize the reaction components. acs.org These mild conditions broaden the substrate scope and improve functional group tolerance. tezu.ernet.in

Table 1: Optimized Conditions for Palladium-Catalyzed N-Arylation of Methanesulfonamide

| Component | Reagent/Condition | Role | Reference |

| Palladium Source | [Pd(allyl)Cl]₂ | Catalyst Precursor | acs.org |

| Ligand | t-BuXPhos | Accelerates catalytic cycle | acs.orgorganic-chemistry.org |

| Base | K₂CO₃ | Deprotonates sulfonamide | acs.org |

| Solvent | 2-MeTHF | Reaction Medium | acs.org |

| Temperature | 80 °C | Provides thermal energy | acs.org |

| Substrates | Aryl bromides, Aryl chlorides | Electrophilic partner | acs.orgnih.gov |

| This interactive table summarizes the optimized reaction conditions for the Pd-catalyzed cross-coupling of methanesulfonamide with aryl halides. |

Multi-Step Synthetic Routes to this compound Derivatives

Multi-step synthesis provides a strategic framework for constructing complex molecules like this compound derivatives, allowing for precise control over chemical transformations at different stages.

In the synthesis of molecules with multiple reactive sites, such as this compound which contains both a primary amine and a sulfonamide group, the use of protecting groups is essential. The primary amine is nucleophilic and basic, making it susceptible to participation in unwanted side reactions during the synthetic sequence. researchgate.net To prevent this, the amine is temporarily masked with a protecting group.

The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its stability under a variety of reaction conditions, including basic and nucleophilic environments, and its straightforward removal under mild acidic conditions. nih.gov The protection step typically involves reacting the amine with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) under catalyst-free or basic conditions to form an N-Boc carbamate (B1207046). nih.govnih.gov This transformation effectively deactivates the amine's nucleophilicity.

Once the desired chemical modifications are completed on other parts of the molecule, the Boc group is removed in a deprotection step. This is commonly achieved using acids such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent, which regenerates the primary amine functionality with high yield. nih.gov This protection-deprotection strategy allows for the selective synthesis of complex derivatives that would otherwise be difficult to obtain. mdpi.com

Table 2: Boc-Protection and Deprotection Strategy

| Step | Reagent | Purpose | Outcome | Reference |

| Protection | Di-tert-butyl dicarbonate ((Boc)₂O) | Masks the primary amine to prevent side reactions. | Formation of a stable N-Boc carbamate. | nih.govnih.gov |

| Deprotection | Trifluoroacetic acid (TFA) or HCl | Removes the Boc group to restore the amine. | Regeneration of the primary amine. | nih.gov |

| This interactive table outlines the common reagents and objectives for the Boc-protection and deprotection of amines. |

The terminal primary amine of this compound serves as a versatile chemical handle for further derivatization, enabling the synthesis of a diverse library of analogs. This functional group can undergo a wide range of chemical transformations to introduce new functionalities and modulate the physicochemical properties of the parent molecule.

Common derivatization strategies include acylation, alkylation, and sulfonylation. For instance, the amine can be readily acylated by reacting it with activated carboxylic acid derivatives, such as acid chlorides or N-hydroxysuccinimide (NHS) esters, to form stable amide bonds. nih.gov The use of NHS esters, like 3-aminopyridyl-N-hydroxysuccinimidyl carbamate (APDS) or N-Tris(2,4,6-trimethoxyphenyl) phosphonium-acetic acid N-hydroxysuccinimide ester (TMPP-acOSu), provides a mild and efficient method for this transformation, often employed in biological and analytical contexts but broadly applicable in synthesis. nih.gov

Another important pathway is reductive amination, where the primary amine reacts with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (B8407120) (STAB) to yield a secondary or tertiary amine. nih.gov These derivatization reactions expand the structural diversity accessible from the this compound scaffold, facilitating the exploration of structure-activity relationships in drug discovery and the development of new materials.

Table 3: Common Derivatization Reactions for Terminal Amines

| Reaction Type | Reagent Class | Functional Group Formed | Reference |

| Acylation | N-Hydroxysuccinimide Esters (e.g., TMPP-acOSu) | Amide | |

| Acylation | Carbamates (e.g., APDS) | Carbamate/Urea | nih.gov |

| Reductive Amination | Aldehydes/Ketones with STAB | Secondary/Tertiary Amine | nih.gov |

| This interactive table shows examples of common derivatization pathways for the terminal amine functionality. |

Reaction Mechanisms and Chemical Reactivity of N 3 Aminopropyl Methanesulfonamide Systems

Mechanistic Investigations of Sulfonamide Bond Formation

The synthesis of sulfonamides, including N-(3-aminopropyl)methanesulfonamide, can be achieved through various synthetic routes, each proceeding via distinct mechanistic pathways.

Modern synthetic methods have explored the use of iodine as a catalyst for sulfonamide synthesis, often proceeding through radical intermediates. rsc.orgdntb.gov.ua In these systems, sulfonyl hydrazides are frequently used as the sulfonyl source. rsc.orgnih.gov A plausible mechanism for the iodine-catalyzed sulfonylation of an amine is outlined below. nih.gov

The reaction is typically initiated by an oxidant, such as tert-butyl hydroperoxide (TBHP), which, in the presence of an iodine catalyst, generates radical species. nih.gov These radicals can then interact with the sulfonyl hydrazide to produce a sulfonyl radical (RSO₂•). nih.govrsc.org The amine substrate, in this case, a precursor like 1,3-diaminopropane (B46017) for the synthesis of this compound, can then react with the sulfonyl radical to form the final sulfonamide product. nih.gov

A proposed radical-mediated reaction pathway involves several key steps:

Generation of a sulfonyl radical from a sulfonyl precursor, like sulfonyl hydrazide, catalyzed by iodine and an oxidant. nih.govnih.gov

The sulfonyl radical adds to the amine. nih.gov

Subsequent steps lead to the formation of the stable sulfonamide C-N bond.

Studies on iodine-mediated reactions have shown that this approach is effective for a variety of substrates under metal-free conditions, presenting a green and efficient alternative to traditional methods. rsc.orgdntb.gov.ua The use of TEMPO, a radical scavenger, has been shown to inhibit such reactions, providing evidence for the radical pathway. rsc.org

The most conventional method for forming a sulfonamide bond is through the nucleophilic substitution reaction between an amine and a sulfonyl chloride. slideshare.netnih.gov This reaction is analogous to the acylation of amines with acid chlorides. byjus.comyoutube.com The synthesis of this compound would typically involve the reaction of methanesulfonyl chloride with 1,3-diaminopropane. To achieve selective monosulfonylation, a protecting group strategy is often employed. libretexts.org

The mechanism can proceed through two primary pathways:

Two-Step Additive-Elimination (SₐN): The amine's lone pair of electrons performs a nucleophilic attack on the electrophilic sulfur atom of the sulfonyl chloride. youtube.com This forms a transient tetrahedral intermediate. youtube.com In the subsequent step, the chloride ion is eliminated as a leaving group, and a proton is lost from the nitrogen atom, yielding the stable sulfonamide. youtube.com This process is often carried out in the presence of a non-nucleophilic base, like pyridine, to neutralize the liberated HCl. youtube.com

Concerted Sₙ2-type Mechanism: Some studies suggest that the reaction may also occur via a one-step, concerted mechanism, similar to an Sₙ2 reaction, without the formation of a distinct intermediate. nih.gov

Theoretical calculations have been used to compare the reactivity of different sulfonyl halides, showing that sulfonyl chlorides are generally more favorable for this transformation than sulfonyl fluorides due to the relative stabilities of the intermediates and the leaving group abilities. nih.gov

Table 1: Comparison of Sulfonamide Formation Mechanisms

| Feature | Radical Pathway (Iodine-Mediated) | Nucleophilic Displacement |

|---|---|---|

| Sulfonyl Source | Sulfonyl Hydrazide | Sulfonyl Chloride |

| Key Reagents | Iodine (catalyst), Oxidant (e.g., TBHP) | Base (e.g., Pyridine) |

| Key Intermediate | Sulfonyl Radical (RSO₂•) | Tetrahedral Intermediate |

| Mechanism Type | Radical Chain Reaction | Nucleophilic Substitution (SₐN or Sₙ2-like) |

Reactivity Profiles of the Aminopropyl Moiety in Chemical Transformations

The aminopropyl group in this compound contains a primary amine, which is a key center of reactivity. byjus.comlibretexts.org Its chemical behavior is characterized by the nucleophilicity of the nitrogen atom's lone pair of electrons. libretexts.orgstudymind.co.uk

The primary amine of the aminopropyl moiety can initiate a variety of chemical transformations. byjus.com Its nucleophilic nature allows it to react with a wide range of electrophiles. libretexts.orgmsu.edu

Alkylation and Acylation: The amine can undergo nucleophilic substitution with alkyl halides to form secondary and tertiary amines, and eventually quaternary ammonium (B1175870) salts. slideshare.netmsu.edu It also readily reacts with acyl chlorides and anhydrides in acylation reactions to form amides. slideshare.netbyjus.com

Reaction with Carbonyls: Primary amines react with aldehydes and ketones to form imines (Schiff bases) through a nucleophilic addition-elimination pathway. msu.edu

Cyclization Reactions: The aminopropyl group can act as an internal nucleophile to initiate cyclization reactions. For instance, if the molecule contains a suitable electrophilic site, the amine can attack it to form a heterocyclic ring system, such as a piperidine (B6355638) or pyrrolidine (B122466) derivative. valpo.eduorganic-chemistry.org This intramolecular pathway is a powerful strategy for synthesizing nitrogen-containing heterocycles. organic-chemistry.org

The stability of this compound in a chemical reaction depends on the compatibility of both the sulfonamide and the amine functions with the reaction conditions.

pH Stability: The sulfonamide group itself is generally stable under many conditions but can be cleaved by hydrolysis under strongly acidic or basic conditions, although this often requires high temperatures. wikipedia.orgacs.org The primary amine is basic and will be protonated under acidic conditions to form an ammonium salt, which deactivates its nucleophilicity. byjus.comlibretexts.org

Oxidative and Reductive Stability: Primary amines are susceptible to oxidation. The sulfonamide group, however, is relatively stable to many oxidizing agents. nih.gov Conversely, while the amine group is stable under many reducing conditions, the sulfonamide group can be cleaved using certain powerful reducing agents. youtube.com

Protecting Group Chemistry: The reactivity of the primary amine often necessitates the use of protecting groups during multi-step syntheses to prevent unwanted side reactions. libretexts.org The sulfonamide nitrogen itself is significantly less basic and nucleophilic than a free amine because the sulfonyl group is strongly electron-withdrawing, delocalizing the nitrogen lone pair. youtube.com This inherent difference in reactivity allows for selective reactions at the primary amine while the sulfonamide nitrogen remains unreactive. youtube.com

Advanced Reaction Studies (e.g., Elimination Pathways in Related Dihydroquinoline Sulfonamides)

Research into the reactivity of more complex sulfonamide-containing systems provides insight into potential transformations of related structures. Studies on dihydroquinoline sulfonamides have explored elimination pathways as a route to synthesize quinolines. mdpi.com

In these studies, tertiary dihydroquinoline sulfonamides were subjected to base-catalyzed elimination. mdpi.com The methanesulfonyl or p-toluenesulfonyl group was eliminated to generate the aromatic quinoline (B57606) ring system. mdpi.com

Table 2: Elimination Reaction of a Dihydroquinoline Sulfonamide

| Substrate Type | Reagents & Conditions | Result |

|---|---|---|

| Acrylate-derived Dihydroquinoline Sulfonamide | K₂CO₃, DMF, 90 °C, 1–2 h | Successful elimination to quinoline |

Data sourced from research on the elimination pathways of 1-methanesulfonyl-1,2-dihydroquinoline sulfonamides. mdpi.com

The success of this elimination was found to be highly dependent on the substitution pattern of the dihydroquinoline ring. While substrates derived from acrylates generally underwent successful elimination in high yields, those derived from methyl ketones tended to decompose under the reaction conditions. mdpi.com The proposed mechanism involves the deprotonation of the carbon adjacent to the sulfonyl group, followed by elimination of the sulfonyl anion to form the double bond that completes the aromatic quinoline system. This work highlights how the sulfonamide group can be used as a strategic element in synthesis, serving a role before being removed in a later step. mdpi.com

Applications of N 3 Aminopropyl Methanesulfonamide in Advanced Materials and Chemical Engineering

Role as a Key Building Block in Organic Synthesis

The presence of reactive functional groups makes N-(3-aminopropyl)methanesulfonamide a valuable intermediate in the synthesis of a wide range of organic molecules. Its utility as a precursor for heterocyclic compounds and as an intermediate in the production of specialty chemicals highlights its importance in modern organic chemistry.

Precursors for Heterocyclic Compound Synthesis

Nitrogen-containing heterocycles are fundamental components of many pharmaceuticals, agrochemicals, and functional materials. iajps.com The synthesis of these complex structures often relies on the use of versatile building blocks that can be readily incorporated into ring systems. This compound, with its primary amine and sulfonamide functionalities, serves as a valuable precursor in the construction of various heterocyclic scaffolds. mdpi.com

The amine group provides a nucleophilic center for reactions such as alkylation, acylation, and condensation, which are key steps in the formation of heterocyclic rings. The sulfonamide group, on the other hand, can influence the electronic properties and reactivity of the molecule, and can also be incorporated into the final heterocyclic structure. chemimpex.com For instance, the intramolecular cyclization of N-alkenyl amidines derived from reactions involving sulfonamides can lead to the formation of thiadiazines and thiadiazocines. mdpi.com

The synthesis of N-sulfonyl amidines, which are precursors to various heterocyclic systems, has been achieved through the reaction of thioamides with sulfonyl azides. nih.gov This highlights the reactivity of the sulfonamide group and its potential for constructing complex heterocyclic frameworks. The development of efficient methods for creating nitrogen heterocycles is an active area of research, with applications ranging from drug discovery to materials science. mdpi.com

Intermediates in the Production of Specialty Chemicals and Additives

Beyond its role in heterocyclic synthesis, this compound and its derivatives are important intermediates in the production of a variety of specialty chemicals and additives. bldpharm.com The dual functionality of the molecule allows for its incorporation into larger, more complex structures with tailored properties.

For example, the amine group can be modified to introduce specific functionalities, while the sulfonamide group can impart desirable characteristics such as thermal stability, solubility, or biological activity. chemimpex.com This makes this compound a versatile building block for creating a diverse array of chemical products.

Polymer Science and Functional Materials Development

The unique chemical properties of this compound also make it a valuable monomer and crosslinking agent in the field of polymer science. Its ability to participate in polymerization reactions and to form crosslinked networks has led to its use in the development of advanced functional materials with a range of applications.

Synthesis of Stimuli-Responsive Polymeric Architectures

Stimuli-responsive polymers, often referred to as "smart" polymers, are materials that undergo significant changes in their physical or chemical properties in response to external stimuli such as temperature, pH, light, or the presence of specific molecules. researchgate.netrsc.org These materials have garnered considerable interest for applications in drug delivery, tissue engineering, and sensors. researchgate.net

The amine group of this compound can be utilized to create polymers that are responsive to changes in pH. polysciences.com At low pH, the amine group is protonated, leading to changes in the polymer's solubility, conformation, or charge. This pH-responsive behavior can be harnessed for the controlled release of therapeutic agents or for the development of sensors that detect changes in acidity.

Hydrogel Formation via Amine-Based Crosslinking Mechanisms

Hydrogels are three-dimensional polymer networks that can absorb and retain large amounts of water. researchgate.net They are widely used in biomedical applications such as drug delivery, wound healing, and tissue engineering due to their biocompatibility and tunable properties. polysciences.com

The primary amine group of this compound can participate in crosslinking reactions to form hydrogel networks. polysciences.com These amine-based crosslinking mechanisms can involve reactions with various crosslinking agents, leading to the formation of stable and mechanically robust hydrogels. The properties of the resulting hydrogels can be tailored by controlling the crosslinking density and the chemical nature of the polymer backbone. researchgate.net For example, self-healing hydrogels with antimicrobial properties have been developed using quaternized copolymers containing amine functionalities. nih.gov

Enhancement of Adhesion Properties in Specialized Adhesive Formulations

The development of high-performance adhesives is crucial for a wide range of industries, from electronics to aerospace. The amine functionality of this compound can contribute to enhanced adhesion in specialized adhesive formulations. polysciences.com

Surface Modification of Materials (e.g., Chitosan (B1678972) and Silicon Nanoparticles)

The chemical structure of this compound, featuring a primary amine (-NH2) and a sulfonamide (-SO2NH-) group, makes it a candidate for surface modification of various materials. The primary amine provides a reactive site for covalent attachment to surfaces, while the sulfonamide group can alter surface properties like hydrophilicity and charge.

Chitosan: Chitosan is a natural polysaccharide possessing abundant primary amine and hydroxyl groups, which are active sites for chemical modification. mdpi.comresearchgate.net While direct studies detailing the use of this compound for chitosan modification are not prevalent, the principle of modification can be inferred from reactions with similar molecules. The primary amine of this compound could be grafted onto the chitosan backbone through several chemical reactions. For instance, it can react with aldehyde or ketone groups (introduced onto chitosan) via reductive amination to form stable secondary amine linkages.

Recent research has demonstrated the modification of chitosan with other sulfonamide derivatives to enhance its properties. For example, a sulfonamide-chitosan derivative was synthesized by reacting chitosan with 3-(4-(N,N-dimethylsulfonyl)phenyl)acrylic acid, resulting in a material with a porous nature and enhanced antimicrobial activity. nih.gov This suggests that grafting sulfonamide-containing molecules like this compound could be a viable strategy to impart new functionalities to chitosan. mdpi.comnih.gov

Silicon Nanoparticles: Silicon nanoparticles (SNPs) are widely used in various fields, and their surface properties are often tailored for specific applications through surface modification. mdpi.com The surface of silica (B1680970) is typically rich in silanol (B1196071) (Si-OH) groups, which can be functionalized using organosilanes.

Although direct modification of silicon nanoparticles with this compound is not extensively documented, the process is chemically feasible. A common method involves first treating the SNPs with an aminosilane, such as 3-aminopropyltriethoxysilane (B1664141) (APTES), to introduce primary amine groups onto the surface. nih.govnih.gov These amine groups can then be further reacted. This compound could potentially be attached to pre-functionalized SNPs or used in conjunction with other silane (B1218182) coupling agents. The resulting sulfonamide-functionalized nanoparticles could exhibit altered surface charge and hydrophilicity, impacting their dispersibility and interaction with other media. google.com Studies on silica nanoparticles coated with molecularly imprinted polymers for the selective extraction of sulfonamides demonstrate the successful interaction between silica surfaces and sulfonamide structures. nih.gov

| Material | Modifying Principle | Potential Change in Property | Referenced Analogous Modifier |

|---|---|---|---|

| Chitosan | Grafting of amine/sulfonamide groups onto the polymer backbone. | Altered solubility, increased crystallinity, enhanced antimicrobial and biological activity. nih.gov | 3-(4-(N,N-dimethylsulfonyl)phenyl)acrylic acid nih.gov |

| Silicon Nanoparticles (SNPs) | Covalent attachment to surface silanol groups or to pre-installed amine groups. | Change in surface charge (zeta potential), improved dispersion in organic media, altered hydrophilicity. nih.govgoogle.com | 3-Aminopropyltriethoxysilane (APTES) nih.gov |

Development of Organic Corrosion Inhibitors

The presence of heteroatoms like nitrogen, sulfur, and oxygen makes this compound and its derivatives promising candidates for development as organic corrosion inhibitors. These atoms can act as adsorption centers on metal surfaces.

Design Principles for Sulfonamide-Based Corrosion Inhibitors

The effectiveness of sulfonamide-based compounds as corrosion inhibitors stems from their molecular structure and ability to adsorb onto a metal surface, forming a protective barrier. The key design principles include:

Presence of Heteroatoms: Sulfonamides contain nitrogen, oxygen, and sulfur atoms, which have lone pairs of electrons. These electrons can be shared with the vacant d-orbitals of metal atoms (like iron), leading to the formation of a coordinate covalent bond and strong adsorption.

Adsorption Mechanisms: The inhibition process occurs via adsorption at the metal/solution interface. This can happen through (a) electrostatic attraction between charged inhibitor molecules and the charged metal surface, (b) interaction between the lone pair electrons of heteroatoms (N, S, O) and the metal, or (c) a combination of both.

Formation of a Protective Film: Upon adsorption, the inhibitor molecules displace water and aggressive corrosive ions (like chloride) from the metal surface. The organic part of the molecule forms a hydrophobic film that acts as a physical barrier, preventing the corrosive medium from reaching the metal.

Molecular Structure and Electron Density: The efficiency of an inhibitor is influenced by its molecular size, structure, and the electron density at the active centers. A larger molecular structure can cover a greater surface area. The presence of aromatic rings or additional functional groups can enhance the electron density of the molecule, strengthening its adsorption onto the metal surface. Density functional theory (DFT) studies on various sulfonamides have shown that they adsorb uniformly onto iron surfaces, blocking active sites and reducing the corrosion rate.

Evaluation of this compound Derivatives as Protective Agents for Metallic Surfaces

Derivatives of this compound have been synthesized and evaluated as effective corrosion inhibitors, particularly for iron and its alloys in acidic environments. A notable example involves the functionalization of a polyamine precursor, bis(3-aminopropyl)amine, with methanesulfonyl chloride to produce mono-substituted and di-substituted sulfonamides:

N-[3-(3-aminopropyl)amino)propyl]methanesulfonamide (mono-substituted)

N,N′-(azanediylbis(propane-3,1-diyl))dimethanesulfonamide (di-substituted)

These compounds have been shown to be effective inhibitors for the corrosion of iron in acidic conditions. The evaluation of such inhibitors typically involves a combination of electrochemical and weight loss measurements. Electrochemical techniques like potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) are used to study the mechanism of inhibition.

Potentiodynamic polarization studies can reveal whether an inhibitor acts on the anodic (metal dissolution) or cathodic (hydrogen evolution) reaction, or both (mixed-type). For many organic inhibitors, including sulfonamides, the adsorption process controls the anodic reaction, and increasing the inhibitor concentration enhances the protective action. The data indicates that these derivatives function as mixed-type inhibitors, effectively suppressing both anodic and cathodic processes of corrosion.

| Inhibitor Compound | Concentration (mol/L) | Corrosion Rate (mm/year) | Inhibition Efficiency (%) | Inhibition Type |

|---|---|---|---|---|

| Blank (1 M HCl) | - | 15.2 | - | - |

| Zwitterionic Copolymer (Sulfonamide-based) mdpi.com | 1.50 x 10⁻⁴ | 3.5 | 77.0 | Mixed-Type mdpi.com |

| 3.00 x 10⁻⁴ | 1.6 | 89.5 | ||

| 4.50 x 10⁻⁴ | 0.1 | 99.5 mdpi.com | ||

| ZnO-BAC Composite | 1:1 mass ratio | N/A | 91.9 (Electrochemical) | Predominantly Cathodic |

| 1:1 mass ratio | N/A | 69.9 (Weight Loss) |

Advanced Characterization Techniques for N 3 Aminopropyl Methanesulfonamide Structures

Spectroscopic Analysis Methodologies

Spectroscopic techniques are indispensable for elucidating the molecular structure and confirming the purity of N-(3-aminopropyl)methanesulfonamide.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. For this compound, ¹H and ¹³C NMR spectra would provide a complete map of the carbon and proton environments.

¹H-NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different hydrogen atoms in the molecule. The methyl group attached to the sulfur atom (CH₃-S) would appear as a singlet. The three methylene (B1212753) groups (-CH₂-) of the propyl chain would each produce a triplet signal due to coupling with adjacent methylene protons. The protons on the terminal amine (-NH₂) and the sulfonamide (-NH-) would appear as broad singlets, and their chemical shifts could vary depending on the solvent and concentration.

¹³C-NMR: The carbon NMR spectrum provides information on the different carbon environments. This compound has four unique carbon atoms, which would result in four distinct signals in the ¹³C NMR spectrum. Studies of related N-(substituted phenyl)-methanesulphonamides can help in assigning these chemical shifts. nih.gov

Predicted NMR Data for this compound

| Spectrum | Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H-NMR | CH₃-SO₂ | ~2.9 - 3.1 | Singlet |

| SO₂-NH-CH₂- | ~3.1 - 3.3 | Triplet | |

| -CH₂-CH₂-CH₂- | ~1.7 - 1.9 | Quintet/Multiplet | |

| -CH₂-NH₂ | ~2.7 - 2.9 | Triplet | |

| ¹³C-NMR | CH₃-SO₂ | ~40 | - |

| SO₂-NH-CH₂- | ~45 | - | |

| -CH₂-CH₂-CH₂- | ~30 | - | |

| -CH₂-NH₂ | ~40 | - |

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound would be characterized by several key absorption bands. Analysis of related sulfonamide compounds shows that the N-H stretching vibrations are typically observed in the range of 3298–3232 cm⁻¹. nih.gov The most prominent signals arise from the sulfonyl group (SO₂), which exhibits strong asymmetric and symmetric stretching vibrations between 1331–1317 cm⁻¹ and 1157–1139 cm⁻¹, respectively. nih.gov The S-N stretching vibration is also identifiable, typically appearing in the 926–833 cm⁻¹ range. nih.gov

Characteristic FTIR Absorption Bands

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | -NH₂ and -SO₂NH- | 3300 - 3400 | Medium |

| C-H Stretch | -CH₃ and -CH₂- | 2850 - 3000 | Medium |

| SO₂ Asymmetric Stretch | Sulfonyl | 1317 - 1331 | Strong |

| SO₂ Symmetric Stretch | Sulfonyl | 1139 - 1157 | Strong |

| S-N Stretch | Sulfonamide | 833 - 926 | Medium |

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is highly effective for confirming the identity and assessing the purity of compounds. In the analysis of this compound, LC would separate the target compound from any impurities, after which MS would provide mass information, confirming its identity.

For similar aminopropyl compounds, methods using positive electrospray ionization (ESI+) have been developed. nih.govnih.gov The mass spectrometer can be operated in multiple reaction monitoring (MRM) mode for high sensitivity and specificity, which is particularly useful for quantification. nih.govnih.gov Predicted mass spectrometry data for this compound shows several possible adducts that could be detected.

Predicted Mass Spectrometry Data for this compound

| Adduct | Formula | Mass-to-Charge Ratio (m/z) |

|---|---|---|

| [M+H]⁺ | [C₄H₁₂N₂O₂S + H]⁺ | 153.06923 |

| [M+Na]⁺ | [C₄H₁₂N₂O₂S + Na]⁺ | 175.05117 |

| [M+K]⁺ | [C₄H₁₂N₂O₂S + K]⁺ | 191.02511 |

| [M-H]⁻ | [C₄H₁₂N₂O₂S - H]⁻ | 151.05467 |

Solid-State Structural Elucidation

Understanding the solid-state structure is critical as it governs physical properties like solubility and stability. X-ray diffraction and computational methods like Hirshfeld surface analysis provide this insight.

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. americanpharmaceuticalreview.com While a specific crystal structure for this compound is not publicly available, analysis of related aliphatic and aromatic sulfonamide structures provides valuable insights into expected molecular geometry and packing. nih.govnih.gov

In the crystal structures of sulfonamides, the geometry around the sulfur atom is typically a distorted tetrahedron. The molecules are often linked by hydrogen bonds, with the sulfonamide N-H group acting as a hydrogen-bond donor and the sulfonyl oxygen atoms serving as acceptors. nih.gov In the case of this compound, the terminal primary amine group (-NH₂) provides additional sites for hydrogen bonding, likely leading to the formation of extensive three-dimensional networks in the crystal lattice. These interactions are crucial for the cohesion and stability of the crystal. nih.gov

Hirshfeld surface analysis is a computational tool used to visualize and quantify the various intermolecular interactions within a crystal lattice, based on data obtained from X-ray diffraction. nih.govnih.gov The surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact. Red spots on the dnorm map indicate hydrogen bonds and other close contacts. nih.gov

For a molecule like this compound, a Hirshfeld analysis would be expected to reveal several key interactions:

H···O/O···H contacts: These would be the most significant, representing the strong N-H···O hydrogen bonds between the amine/sulfonamide N-H donors and the sulfonyl oxygen acceptors. These interactions typically appear as prominent red regions on the dnorm surface.

H···H contacts: Given the aliphatic propyl chain and methyl group, a large portion of the surface would be involved in weaker van der Waals H···H contacts.

Decomposition of the Hirshfeld surface into a 2D "fingerprint plot" allows for a quantitative breakdown of these interactions. For related sulfonamide structures, analyses show that H···H, O···H/H···O, and N···H/H···N contacts make the most significant contributions to the crystal packing. nih.govnih.gov This detailed mapping of intermolecular forces is essential for understanding the supramolecular assembly and physical properties of the solid material. nih.gov

Advanced Spectroscopic Approaches (e.g., Synchrotron-based FTIR Microspectroscopy for Functionalized Materials)

Advanced spectroscopic techniques offer unparalleled sensitivity and spatial resolution, enabling detailed investigation of materials functionalized with this compound. These methods move beyond routine analysis to provide nuanced information on chemical bonding, molecular conformation, and the distribution of the functional moiety within a host matrix.

Synchrotron-based Fourier Transform Infrared (FTIR) microspectroscopy stands out as a powerful tool for the analysis of such functionalized materials. uni.lu A synchrotron source produces an extremely bright and highly collimated infrared beam, which can be focused to a very small spot size. This allows for the acquisition of high-quality FTIR spectra from microscopic sample areas, providing detailed chemical imaging of the material's surface and cross-sections. scbt.com

When applied to materials functionalized with this compound, synchrotron-based FTIR microspectroscopy can be used to:

Map the distribution of the sulfonamide group: By targeting the characteristic vibrational modes of the S=O and S-N bonds in the methanesulfonamide (B31651) group, it is possible to map the spatial distribution of the compound on a surface or within a composite material.

Investigate interfacial chemistry: The high signal-to-noise ratio allows for the detection of subtle changes in the vibrational spectra that occur upon binding of this compound to a substrate. This can reveal information about the nature of the chemical bonds formed at the interface.

Characterize functional group orientation: Polarized synchrotron radiation can be used to determine the orientation of the aminopropyl and methanesulfonamide groups relative to the surface of the material, which is critical for understanding and optimizing the surface properties.

While specific research on this compound using synchrotron-based FTIR is not extensively documented, the principles of the technique, as applied to other amine-functionalized materials, provide a clear indication of its potential. For instance, in the study of amine-modified surfaces, this technique has been instrumental in confirming the presence and uniformity of the functionalization.

The following table outlines potential research findings that could be obtained from a synchrotron-based FTIR microspectroscopy study of a polymer surface functionalized with this compound.

| Spectroscopic Feature | Wavenumber (cm⁻¹) | Interpretation | Significance for Functionalized Material |

| N-H Stretching (Amine) | 3300 - 3500 | Presence of primary amine groups from the aminopropyl chain. | Confirmation of successful functionalization. |

| C-H Stretching | 2800 - 3000 | Aliphatic chains of the propyl group. | Indicates the presence of the linker. |

| S=O Asymmetric Stretching | 1300 - 1350 | Characteristic vibration of the sulfonyl group. | Key indicator for the presence of methanesulfonamide. |

| S=O Symmetric Stretching | 1120 - 1160 | Characteristic vibration of the sulfonyl group. | Confirmation of the methanesulfonamide moiety. |

| S-N Stretching | 900 - 950 | Vibration of the sulfonamide bond. | Direct evidence of the covalent linkage in the compound. |

Other advanced spectroscopic methods that can provide complementary information include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state NMR can provide detailed information about the local chemical environment of the carbon, nitrogen, and hydrogen atoms within the this compound molecule and its interaction with the surrounding matrix.

Raman Spectroscopy: This technique is highly sensitive to non-polar bonds and can be used to study the carbon backbone of the aminopropyl chain and the sulfur-containing functional group. rug.nl Surface-Enhanced Raman Spectroscopy (SERS) could be particularly useful for analyzing the compound when adsorbed onto metallic nanoparticles. nih.gov

Computational and Theoretical Chemistry Studies of N 3 Aminopropyl Methanesulfonamide

Density Functional Theory (DFT) Calculations

DFT has become a cornerstone of computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules.

Conformational Analysis and Tautomeric Equilibria

A comprehensive conformational analysis of N-(3-aminopropyl)methanesulfonamide would be the first step in its theoretical characterization. This would involve rotating the single bonds within the propyl chain and around the sulfonamide group to identify all possible stable conformers and the energy barriers between them. Such a study would reveal the preferred three-dimensional shapes of the molecule in the gas phase.

Furthermore, the potential for tautomerism, particularly involving the amine and sulfonamide protons, could be investigated. DFT calculations would allow for the determination of the relative energies of any potential tautomers, thus predicting their equilibrium populations.

Electronic Structure and Bonding Characterization (e.g., Charge Density Distribution (CDD) and Natural Bond Orbital (NBO) Analysis)

Once the minimum energy conformers are identified, their electronic properties can be analyzed in detail. Charge Density Distribution (CDD) analysis would illustrate how electron density is distributed across the molecule, highlighting electronegative and electropositive regions.

Natural Bond Orbital (NBO) analysis would provide a deeper understanding of the bonding within this compound. It would describe the hybridization of atomic orbitals, the nature of the chemical bonds (e.g., sigma, pi), and the extent of electron delocalization. NBO analysis is particularly useful for quantifying hyperconjugative interactions, which are crucial for molecular stability. For instance, it could reveal interactions between lone pairs on the oxygen and nitrogen atoms and the antibonding orbitals of adjacent bonds.

Molecular Modeling of Interactions and Reactivity

Molecular modeling techniques extend beyond the properties of a single molecule to explore its interactions with itself and with other chemical species.

Investigations of Supramolecular Assemblies and Self-Association

The presence of both hydrogen bond donors (the amine and sulfonamide N-H groups) and acceptors (the sulfonyl oxygens and the amine nitrogen) in this compound suggests a high potential for the formation of supramolecular assemblies. Molecular dynamics simulations or DFT calculations on dimers and larger clusters could predict the most stable self-associated structures. These studies would be critical for understanding its solid-state packing and its behavior in solution.

Theoretical Prediction of Reaction Pathways and Energetics

Computational methods can be employed to predict the reactivity of this compound. By modeling potential reaction pathways, for example, for its synthesis or degradation, it is possible to calculate the activation energies and reaction enthalpies. This information would be invaluable for optimizing reaction conditions and understanding its chemical stability.

Advanced Theoretical Approaches (e.g., Spectroscopic Property Prediction and Fluorescence Effects)

Advanced computational methods can predict various spectroscopic properties, providing a powerful tool for interpreting experimental data. For this compound, time-dependent DFT (TD-DFT) could be used to predict its UV-Vis absorption spectrum. Calculations of vibrational frequencies would aid in the assignment of peaks in its infrared and Raman spectra. Furthermore, while simple aliphatic amines and sulfonamides are not typically fluorescent, computational studies could explore whether any specific conformations or interactions could lead to emissive properties.

Future Research Directions and Emerging Applications in Chemical Science

Exploration of Novel and Sustainable Synthetic Methodologies

The development of environmentally friendly and efficient methods for synthesizing sulfonamides, including N-(3-aminopropyl)methanesulfonamide, is a key area of future research.

Green Chemistry Principles in Sulfonamide Synthesis

The focus on "green chemistry" is driving the innovation of new synthetic routes for sulfonamides. These methods aim to reduce or eliminate the use and generation of hazardous substances. Researchers are exploring techniques such as ultrasound-assisted and microwave synthesis, as well as solvent-free reactions. nih.gov One promising approach involves using water as a solvent, which is environmentally benign. rsc.orgsci-hub.se This method often uses equimolar amounts of the starting materials and avoids organic bases, simplifying product isolation to simple filtration after acidification. rsc.org

Other green strategies include the use of polyethylene (B3416737) glycol (PEG-400) as a recyclable and non-toxic solvent and employing catalysts that can be easily separated and reused. sci-hub.se For instance, a green process for synthesizing sulfanilamide (B372717) has been developed that uses ammonia (B1221849) gas instead of ammonia water, significantly reducing alkali consumption and the generation of high-salt wastewater. google.com Researchers are also investigating metal-free, photoredox-catalyzed reactions that can be performed in green solvents like a mixture of acetonitrile (B52724) and water. organic-chemistry.org These advancements not only make the synthesis of sulfonamides more sustainable but can also improve yields and reduce costs. google.com

Integration of this compound into Multifunctional Material Systems

The unique properties of this compound, stemming from its bifunctional nature with both an amino and a sulfonamide group, make it an attractive candidate for incorporation into advanced materials. chemimpex.comuni.lu This dual functionality allows for versatile chemical modifications and interactions.

Advanced Catalytic Applications

The sulfonamide functional group is a key structural motif in many compounds with important biological and material properties. jsynthchem.com There is growing interest in using sulfonamide-containing compounds, including this compound, in advanced catalytic applications.

Research is underway to develop novel catalysts for the synthesis of sulfonamides themselves, with a focus on copper-based catalysts due to their low cost and toxicity. jsynthchem.com These catalysts are often designed to be heterogeneous, allowing for easy separation and reuse. jsynthchem.com Furthermore, the sulfonamide moiety can be a platform for catalytic transformations. For example, photocatalytic methods are being explored to functionalize sulfonamides by generating sulfonyl radical intermediates, which can then react with a variety of other molecules. nih.gov Another approach involves carbene-catalyzed reactions for the enantioselective modification of sulfonamides, which is particularly relevant for the synthesis of chiral drugs. rsc.org These catalytic strategies open up new avenues for creating complex molecules with specific functionalities.

Theoretical Predictions for Enhanced Chemical Functionality and Performance

Computational chemistry and theoretical predictions are becoming increasingly important in guiding the design of new molecules and materials. In the context of this compound, theoretical studies can provide valuable insights into its structure, reactivity, and potential applications.

Density Functional Theory (DFT) calculations, for instance, can be used to understand the mechanisms of reactions involving sulfonamides and to predict the enantioselectivity of catalytic processes. rsc.org These calculations can help researchers understand the role of non-covalent interactions, such as cation–π interactions, in influencing reaction outcomes. rsc.org Additionally, predictive models can be used to estimate properties like the collision cross section of the molecule, which is relevant for its characterization using techniques like ion mobility-mass spectrometry. uni.lu By combining theoretical predictions with experimental work, scientists can accelerate the discovery and development of new applications for this compound and other related compounds.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing N-(3-aminopropyl)methanesulfonamide?

- Methodological Answer : The compound can be synthesized via sulfonylation of 3-aminopropylamine using methanesulfonyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions. This approach is adapted from analogous sulfonamide syntheses, where THF is used as the solvent, and the reaction is stirred at room temperature for 2–4 hours to achieve moderate yields . Key considerations include maintaining low temperatures (0–5°C) during reagent addition to minimize side reactions.

Q. Which spectroscopic techniques are recommended for structural characterization?

- Methodological Answer :

- FT-IR and FT-Raman : Identify functional groups (e.g., sulfonamide S=O stretches at ~1150–1300 cm⁻¹, NH bending modes).

- NMR (¹H, ¹³C) : The primary amine proton (NH₂) appears as a broad singlet near δ 1.5–2.5 ppm, while the sulfonamide sulfur environment influences neighboring CH₂ groups (δ 3.0–3.5 ppm).

- DFT Calculations : Predict vibrational frequencies and chemical shifts, as demonstrated for N-(methylphenyl)methanesulfonamides .

Q. How can purity and stability be assessed during storage?

- Methodological Answer :

- Use HPLC with UV detection (λ ~255 nm) to monitor degradation products.

- Store the compound at 0–6°C under inert atmosphere to prevent oxidation of the primary amine group, as recommended for structurally similar sulfonamides .

Advanced Research Questions

Q. What role does the N-(3-aminopropyl) moiety play in metal ion sorption applications?

- Methodological Answer : The primary amine group enhances chelation with transition metals (e.g., Ag⁺, Cu²⁺). In analogous N-(3-aminopropyl)-modified resins, Ag(I) sorption capacities reached 105.4–130.7 mg/g, attributed to amine-metal coordination . Competitive sorption studies (e.g., with Pb²⁺, Zn²⁺) should be conducted at pH 4–6 to optimize selectivity.

| Compound (Analogous Resins) | Ag(I) Sorption Capacity (mg/g) |

|---|---|

| N-(3-aminopropyl)-2-pipecoline | 105.4 |

| trans-1,4-diaminocyclohexane | 130.7 |

Q. How can computational chemistry predict electronic properties and reactivity?

- Methodological Answer :

- Geometry Optimization : Use DFT (B3LYP/6-31G**) to determine the lowest-energy conformation.

- Molecular Orbital Analysis : Evaluate HOMO-LUMO gaps to assess redox potential. For example, TD-DFT studies on N-(2-hydroxyphenyl)methanesulfonamide predicted UV-Vis absorption bands at 250–300 nm .

- Solvent Effects : Include polarizable continuum models (PCM) to simulate aqueous environments.

Q. How to resolve discrepancies in reported sorption kinetics?

- Methodological Answer :

- Fit experimental data to kinetic models (e.g., pseudo-first-order for initial rapid sorption, pseudo-second-order for chemisorption-dominated systems). For trans-1,4-diaminocyclohexane resins, pseudo-first-order rate constants (k₁) ranged from 0.05–0.12 min⁻¹ .

- Control variables like ionic strength and competing ions (e.g., Na⁺, Cl⁻) to isolate mechanistic contributions.

Q. What strategies improve the compound’s stability under acidic conditions?

- Methodological Answer :

- Protonation of the amine group at low pH (<3) may reduce solubility. Modify the backbone with electron-withdrawing groups (e.g., aryl substituents) to enhance acid resistance, as seen in N-(aryl)methanesulfonamides .

- Conduct accelerated stability studies (40°C/75% RH) with periodic HPLC monitoring.

Methodological Notes

- Data Limitations : Direct experimental data on This compound are sparse; inferences are drawn from structurally related compounds.

- Advanced Synthesis : For scale-up, optimize column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >98% purity .

- Ethical Compliance : Adhere to green chemistry principles by recycling solvents (e.g., THF via distillation) and minimizing hazardous waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。